2-(4-Aminopiperidin-1-YL)-N-ethylacetamide
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Overview
Description
2-(4-Aminopiperidin-1-YL)-N-ethylacetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various organic compounds, including pharmaceuticals. The presence of the piperidine ring in this compound makes it a valuable building block in medicinal chemistry due to its biological activity and versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-1-YL)-N-ethylacetamide typically involves the reaction of 4-aminopiperidine with ethyl acetate under specific conditions. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation to enhance efficiency and yield. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched piperidines in good yields and high diastereoselectivities within minutes .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-1-YL)-N-ethylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: The compound can undergo substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include substituted piperidines, piperidinones, and other piperidine derivatives with different functional groups .
Scientific Research Applications
2-(4-Aminopiperidin-1-YL)-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its biological activity.
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-1-YL)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. For example, piperidine derivatives have been shown to inhibit enzymes like cyclooxygenase (COX) and protein kinase B (PKB), leading to anti-inflammatory and anticancer effects . The compound binds to the active site of these enzymes, blocking their activity and thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides
- 2,4,6-Trisubstituted-quinazoline derivatives bearing piperidine moiety .
Uniqueness
2-(4-Aminopiperidin-1-YL)-N-ethylacetamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C9H19N3O |
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Molecular Weight |
185.27 g/mol |
IUPAC Name |
2-(4-aminopiperidin-1-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H19N3O/c1-2-11-9(13)7-12-5-3-8(10)4-6-12/h8H,2-7,10H2,1H3,(H,11,13) |
InChI Key |
OWUBAJAGXJBPKX-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CN1CCC(CC1)N |
Origin of Product |
United States |
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